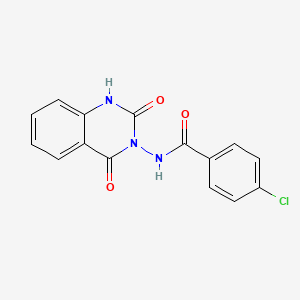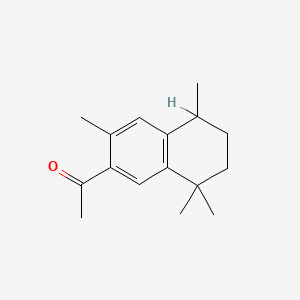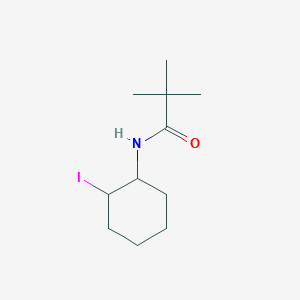
n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an iodinated cyclohexyl ring and a dimethylpropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.
Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparaison Avec Des Composés Similaires
- N-(2-Bromocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Chlorocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Fluorocyclohexyl)-2,2-dimethylpropanamide
Comparison: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different chemical and biological properties, making this compound distinct in its applications and effects.
Propriétés
Numéro CAS |
4916-80-7 |
|---|---|
Formule moléculaire |
C11H20INO |
Poids moléculaire |
309.19 g/mol |
Nom IUPAC |
N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
SGNUQPHCBJCFJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1CCCCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


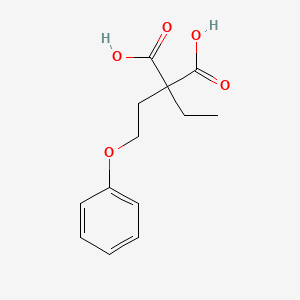
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
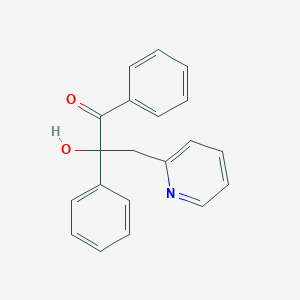
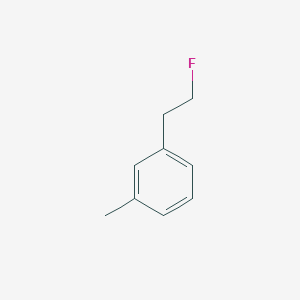
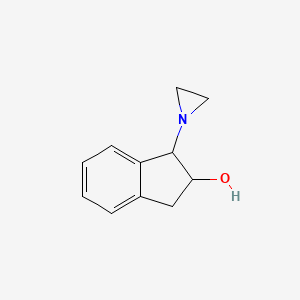
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
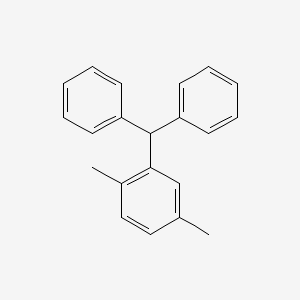
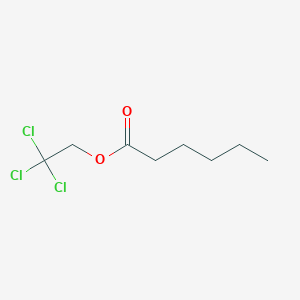
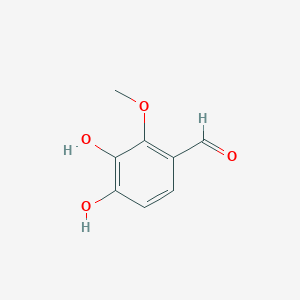
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
